N-Benzyl vs. N-Phenyl Substituent: Direct Enantioselectivity Comparison in Transfer Hydrogenation
The Rh(I) complex of (R,R)-N-benzyl-3,4-bis(diphenylphosphino)pyrrolidine (the free-base form of the target compound) achieves up to 91% ee in the transfer hydrogenation of acrylic acid derivatives using formic acid/sodium formate as the hydrogen source. Its direct structural analog, (R,R)-N-phenyl-3,4-bis(diphenylphosphino)pyrrolidine (NPPP), proved to be unequivocally less selective under identical reaction conditions, a result the authors describe as contrary to their preliminary expectations [1]. X-ray crystallographic analysis was employed to rationalize the observed difference, confirming that the N-benzyl group provides a superior stereochemical environment around the metal center compared to the N-phenyl substituent [1].
| Evidence Dimension | Enantioselectivity in transfer hydrogenation of acrylic acid derivatives |
|---|---|
| Target Compound Data | Up to 91% ee |
| Comparator Or Baseline | (R,R)-N-phenyl-3,4-bis(diphenylphosphino)pyrrolidine (NPPP) Rh(I) complex: significantly lower ee (exact value not reported; described as 'less selective') |
| Quantified Difference | N-Benzyl ligand achieves 91% ee; N-phenyl analog described as unequivocally less selective—qualitatively confirmed by X-ray structural analysis |
| Conditions | Rh(I) catalyst, formic acid/sodium formate as hydrogen source, acrylic acid derivatives as substrates |
Why This Matters
This demonstrates that the N-benzyl substituent is not a trivial structural variation but a determinant of catalytic performance—procurement of any N-substituted analog other than the N-benzyl derivative will result in measurably inferior enantioselectivity.
- [1] Gonsalves, A. M. d'A. R.; Serra, M. E. S.; Silva, M. R.; Beja, A. M.; Paixão, J. A.; da Veiga, L. A. (R,R)-N-Phenyl-3,4-bis(diphenylphosphino)pyrrolidine: An N-Aryl Pyrrolidine Ligand for Enantioselective Transfer Hydrogenation. J. Mol. Catal. A: Chem. 2001, 168, 53–59. View Source
